molecular formula C9H7NO2S B13034864 3-Methylthieno[3,2-c]pyridine-4-carboxylicacid

3-Methylthieno[3,2-c]pyridine-4-carboxylicacid

Cat. No.: B13034864
M. Wt: 193.22 g/mol
InChI Key: GMOSVGCGBKYWNG-UHFFFAOYSA-N
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Description

3-Methylthieno[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thieno and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthieno[3,2-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methylthieno[3,2-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-Methylthieno[3,2-c]pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methylthieno[3,2-c]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, leading to altered cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylthieno[3,2-c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

3-methylthieno[3,2-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7NO2S/c1-5-4-13-6-2-3-10-8(7(5)6)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

GMOSVGCGBKYWNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=NC=C2)C(=O)O

Origin of Product

United States

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